
Emricasan
Overview
Description
Emricasan, also known as IDN-6556 or PF-03491390, is a potential drug that was invented in 1998 by Idun Pharmaceuticals. It is a pan-caspase inhibitor with antiapoptotic and anti-inflammatory effects. This compound has been developed primarily for the treatment of liver diseases and has been granted fast track designation by the United States Food and Drug Administration for the treatment of non-alcoholic steatohepatitis cirrhosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Emricasan involves multiple steps, starting from commercially available starting materials. The key steps include the formation of peptide bonds and the introduction of fluorinated aromatic rings. The reaction conditions typically involve the use of protecting groups, coupling reagents, and purification techniques such as chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated synthesis equipment, large-scale reactors, and efficient purification methods to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Emricasan undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups in this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions often require the use of catalysts and specific solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while substitution can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Emricasan has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study caspase inhibition and its effects on various biochemical pathways.
Biology: Employed in research to understand the role of caspases in cell apoptosis and inflammation.
Industry: Utilized in the development of new therapeutic agents targeting caspase-related pathways.
Mechanism of Action
Emricasan exerts its effects by inhibiting caspases, which are proteases involved in the process of apoptosis (programmed cell death). By inhibiting these enzymes, this compound prevents the cleavage of key cellular proteins, thereby reducing cell death and inflammation. The molecular targets of this compound include caspase-1, caspase-3, and caspase-7 .
Comparison with Similar Compounds
Similar Compounds
Z-VAD-FMK: Another pan-caspase inhibitor used in research to study apoptosis.
Q-VD-OPh: A broad-spectrum caspase inhibitor with similar applications in apoptosis research.
Uniqueness of Emricasan
This compound is unique due to its favorable pharmacokinetic profile, characterized by prolonged retention in the liver and low systemic exposure after oral administration. This makes it particularly effective for liver-targeted therapies .
References
Biological Activity
Emricasan is a potent pan-caspase inhibitor that has garnered attention for its potential therapeutic effects in various liver diseases, particularly those characterized by inflammation and fibrosis. By inhibiting caspases, which are crucial in the apoptotic pathway, this compound aims to reduce liver cell death and mitigate inflammatory responses. This article explores the biological activity of this compound, highlighting its mechanisms, clinical efficacy, and safety across different studies.
This compound exhibits its biological activity primarily through the inhibition of caspases, specifically caspase-1, -3, -6, -7, -8, and -9. The compound's IC50 values for these caspases range from 0.3 nM to 20 nM, indicating a strong inhibitory effect on apoptotic signaling pathways . This inhibition is particularly beneficial in conditions like non-alcoholic steatohepatitis (NASH) and liver fibrosis, where excessive apoptosis contributes to disease progression.
Table 1: IC50 Values of this compound for Various Caspases
Caspase | IC50 (nM) |
---|---|
Caspase-1 | 0.4 |
Caspase-3 | 2 |
Caspase-6 | 4 |
Caspase-7 | 6 |
Caspase-8 | 6 |
Caspase-9 | 0.3 |
Efficacy in Liver Diseases
-
Non-Alcoholic Steatohepatitis (NASH) :
A randomized, placebo-controlled trial involving 318 patients with NASH demonstrated that this compound did not significantly improve liver inflammation or fibrosis after 72 weeks of treatment . The odds ratios for fibrosis improvement were not statistically significant (this compound 5 mg: OR = 0.530; this compound 50 mg: OR = 0.588) compared to placebo. -
Liver Cirrhosis :
A systematic review indicated that this compound treatment was more effective than placebo in patients with liver cirrhosis or fibrosis (SMD = 0.28) but did not significantly affect the Model for End-Stage Liver Disease (MELD) score . -
Acute Liver Injury :
In animal models of liver injury, this compound demonstrated a reduction in hepatic inflammation and cell death, suggesting its potential as a protective agent against acute liver damage .
Case Study: this compound in COVID-19 Patients
A Phase I trial evaluated the safety and tolerability of this compound in mild COVID-19 patients. Results indicated that this compound was well-tolerated and did not show significant adverse effects during the treatment period .
Case Study: this compound's Effect on ALT Levels
In a study assessing subjects with elevated ALT levels due to non-alcoholic fatty liver disease (NAFLD), this compound treatment resulted in significant reductions in ALT levels at both day 7 (P < 0.0001) and day 28 (P = 0.02) compared to placebo . Additionally, markers of apoptosis such as cleaved cytokeratin-18 were also significantly reduced.
Table 2: Summary of Clinical Trials Involving this compound
Study Type | Population | Outcome | Significance |
---|---|---|---|
Randomized Controlled Trial | NASH Patients | No improvement in fibrosis | P = 0.972 |
Systematic Review | Liver Cirrhosis Patients | Improved efficacy over placebo | SMD = 0.28 |
Phase I Trial | Mild COVID-19 Patients | Safe and well-tolerated | Notable tolerance |
NAFLD Study | Subjects with NAFLD | Significant ALT reduction | P < 0.0001 |
Safety Profile
This compound has generally been reported as safe and well-tolerated across various studies. In the NAFLD study, adverse events were comparable between this compound and placebo groups . However, some trials indicated potential worsening of liver fibrosis despite reductions in serum aminotransferases .
Q & A
Q. What is the mechanistic basis of Emricasan’s pan-caspase inhibition, and how does this inform experimental design in liver fibrosis studies?
Basic Research Question
this compound (IDN-6556) irreversibly inhibits caspases by covalently binding to their active sites, blocking apoptosis and inflammation. Its IC50 values range from 0.13–0.9 μM across caspase-dependent pathways . For liver fibrosis studies, researchers should measure caspase-3/7 activity (via fluorometric assays) and apoptosis markers (e.g., TUNEL staining) in preclinical models. In clinical trials, liver biopsy histology (e.g., NAFLD Activity Score) and serum biomarkers (CK-18 fragments) are critical endpoints .
Methodological Consideration : Use dose-escalation studies (e.g., 5–50 mg doses) to balance efficacy and toxicity, as higher doses may paradoxically trigger compensatory inflammatory pathways .
Q. How should pharmacokinetic (PK) studies be designed for this compound in cirrhotic patients with portal hypertension?
Basic Research Question
this compound’s PK profile in cirrhosis requires adjustments for hepatic impairment. A phase 2 trial (N=23) administered 25 mg twice daily for 28 days, monitoring HVPG (hepatic venous pressure gradient) reductions. Key parameters include:
- Cmax : 1.5–2.1 μg/mL
- Tmax : 1–2 hours
- Half-life : 6–8 hours (prolonged in Child-Pugh B/C patients) .
Methodological Consideration : Standardize HVPG measurements across centers using blinded, single-expert analysis to reduce variability .
Q. Why do preclinical models show this compound reduces liver fibrosis, while clinical trials report limited efficacy in NASH patients?
Advanced Research Question
Preclinical data in NASH mouse models demonstrate this compound reduces apoptosis (↓50% TUNEL+ cells) and fibrosis (↓30% collagen deposition), but human trials (e.g., NCT02686762) show only transient improvements. Contradictions arise from:
- Heterogeneity in patient cohorts (e.g., NASH vs. HCV etiology).
- Compensatory inflammatory pathways (e.g., NLRP3 activation) not targeted by caspase inhibition .
Methodological Consideration : Stratify patients by baseline caspase activity (CK-18 levels) and combine this compound with anti-inflammatory agents (e.g., CCR2/5 inhibitors) to address pathway redundancy .
Q. How can researchers evaluate synergistic effects of this compound with other compounds, such as Chroman 1, in cytoprotection?
Advanced Research Question
Synergy screening using 10×10 viability matrices (e.g., Chroman 1 + this compound) reveals enhanced survival in human pluripotent stem cells (WA09 line). Key metrics:
Combination | Max Survival (%) | Synergy Score (ΔHSA) |
---|---|---|
Chroman 1 alone | 65 | — |
This compound alone | 55 | — |
Chroman 1 + this compound | 85 | +0.30 |
Methodological Consideration : Use high-content imaging (e.g., IncuCyte) to track long-term viability (>40 passages) and pluripotency markers (NANOG, OCT4) .
Q. What statistical approaches resolve conflicts in this compound’s efficacy data between animal models and human trials?
Advanced Research Question
Meta-analysis of 12 preclinical studies (N=480 rodents) shows this compound reduces ALT by 40–60% (p<0.001), but human phase 2 trials report non-significant ALT changes. Apply:
- Bayesian hierarchical models to account for interspecies differences in drug metabolism.
- Post hoc subgroup analysis focusing on patients with high baseline apoptosis (CK-18 >250 U/L) .
Q. How can this compound be repurposed for viral infections like Zika, given its neuroprotective effects?
Advanced Research Question
In Zika-infected neuronal cells, this compound (1 μM) reduces apoptosis by 70% but does not inhibit viral replication (EC50 >10 μM). For repurposing:
- Use 3D brain organoids to model neuroprotection.
- Combine with antiviral agents (e.g., sofosbuvir) to target both cell death and viral load .
Methodological Consideration : Employ RNA-seq to identify caspase-independent neuroprotective pathways (e.g., BDNF/TrkB signaling) .
Properties
IUPAC Name |
(3S)-3-[[(2S)-2-[[2-(2-tert-butylanilino)-2-oxoacetyl]amino]propanoyl]amino]-4-oxo-5-(2,3,5,6-tetrafluorophenoxy)pentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27F4N3O7/c1-12(31-24(38)25(39)32-16-8-6-5-7-13(16)26(2,3)4)23(37)33-17(10-19(35)36)18(34)11-40-22-20(29)14(27)9-15(28)21(22)30/h5-9,12,17H,10-11H2,1-4H3,(H,31,38)(H,32,39)(H,33,37)(H,35,36)/t12-,17-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCVHJVCATBPIHN-SJCJKPOMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CC(=O)O)C(=O)COC1=C(C(=CC(=C1F)F)F)F)NC(=O)C(=O)NC2=CC=CC=C2C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)COC1=C(C(=CC(=C1F)F)F)F)NC(=O)C(=O)NC2=CC=CC=C2C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27F4N3O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10180160 | |
Record name | Emricasan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10180160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
569.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
IDN-6556 significantly improves markers of liver damage in patients infected with the Hepatitis C virus (HCV), an infection that affects up to 170m patients worldwide. IDN-6556 represents a new class of drugs that protect the liver from inflammation and cellular damage induced by viral infections and other causes. Various studies have also shown that it significantly lowers aminotransferase activity in HCV patients and appeared to be well tolerated. | |
Record name | Emricasan | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05408 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
254750-02-2 | |
Record name | IDN 6556 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=254750-02-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Emricasan [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0254750022 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Emricasan | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05408 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Emricasan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10180160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | EMRICASAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P0GMS9N47Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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